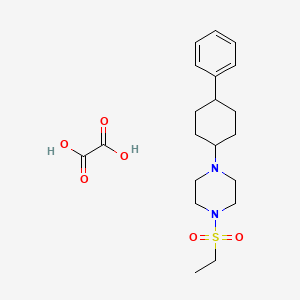

![molecular formula C13H12N2O2S B5511807 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

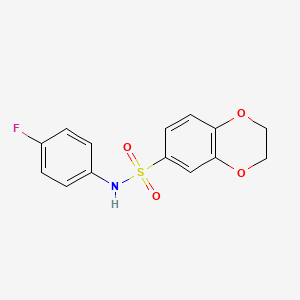

The compound “1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene” is a benzene derivative with a nitro group (-NO2) and a thioamide group (-NHCS-) attached. The thioamide group is further connected to a 3-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with the nitro group and thioamide group attached. The thioamide group would be further connected to a 3-methylphenyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine group, or the thioamide group could react with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive .Wissenschaftliche Forschungsanwendungen

Thermochemistry and Polymorphism

Research has explored the thermochemistry and conformational polymorphism of hexamorphic crystal systems, focusing on compounds that exhibit different molecular conformations and packing modes, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. These studies highlight the thermodynamic relationships between polymorphs, revealing how crystallization affects molecular stability and conformation, potentially applicable to understanding 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene's behavior in solid states (Yu et al., 2000).

Anion Recognition and Photophysical Properties

Functionalized phenyl urea and thiourea derivatives, including silatranes with nitrobenzene units, have been synthesized and characterized, demonstrating anion recognition capabilities through photophysical studies. This suggests potential applications of 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene in sensing or materials science, given its structural affinity to studied compounds (Singh et al., 2016).

Synthetic Applications

The compound has also been implicated in synthetic chemistry, where derivatives of nitrobenzene are used as intermediates in the synthesis of complex molecules. For instance, the N-functionalization of uracil derivatives to create chiral alkanoic acids and esters involves similar nitrobenzene functionalities, indicating 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene could serve as a precursor in synthesizing bioactive molecules or chiral compounds (Gondela & Walczak, 2005).

Sensor Development

Another area of application is in the development of ion-selective electrodes, where similar compounds have been used as ionophores. A study on gadolinium(III) ion-selective electrodes using 3-methyl-1H-1,2,4-triazole-5-thiol demonstrates the potential of 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene in sensor technology, particularly for detecting metal ions or designing selective electrodes (Zamani & Behmadi, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-10-5-4-6-11(9-10)14-18-13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCXTNNGXNBLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

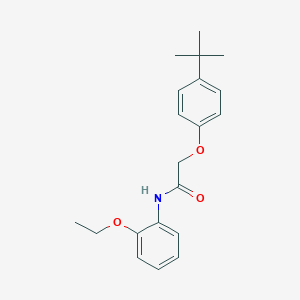

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

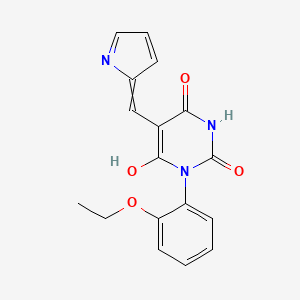

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

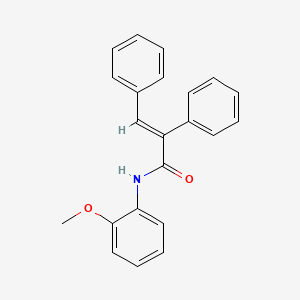

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)